molecular formula C12H15NO B14115497 1-(1-Methoxypropan-2-yl)-1H-indole

1-(1-Methoxypropan-2-yl)-1H-indole

Cat. No.: B14115497
M. Wt: 189.25 g/mol
InChI Key: SIYPNCJXWJOERF-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)-1H-indole is an organic compound with a unique structure that combines an indole ring with a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxypropan-2-yl)-1H-indole typically involves the reaction of indole with 1-methoxypropan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxypropan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxypropan-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The indole ring can be reduced to form indoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-(1-Methoxypropan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methoxypropan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxypropan-2-yl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methoxypropan-2-yloxy)propan-2-yl nonanoate: Similar in structure but with a nonanoate ester group.

    1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Contains additional propan-2-yl groups.

    N-benzyl-1-(4-methoxyphenyl)-2-propylamine: Contains a benzyl and methoxyphenyl group.

Uniqueness

1-(1-Methoxypropan-2-yl)-1H-indole is unique due to its specific combination of an indole ring and a methoxypropan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)indole

InChI

InChI=1S/C12H15NO/c1-10(9-14-2)13-8-7-11-5-3-4-6-12(11)13/h3-8,10H,9H2,1-2H3

InChI Key

SIYPNCJXWJOERF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1C=CC2=CC=CC=C21

Origin of Product

United States

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